
Potassium (3-fluoro-2-formylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-fluoro-2-formylphenyl)trifluoroborate is a chemical compound with the molecular formula C7H4BF4OK. It is a member of the trifluoroborate family, which is known for its stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a fluorinated phenyl ring with a formyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-fluoro-2-formylphenyl)boranuide typically involves the reaction of 3-fluoro-2-formylphenylboronic acid with potassium fluoride and a suitable trifluoroborating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of potassium trifluoro(3-fluoro-2-formylphenyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is often subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, along with appropriate ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to a variety of substituted boron compounds.
Scientific Research Applications
Potassium (3-fluoro-2-formylphenyl)trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of boron-containing drugs and diagnostic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-fluoro-2-formylphenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with transition metal catalysts and organic substrates, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Potassium (3-fluoro-2-formylphenyl)trifluoroborate can be compared with other similar compounds such as:
- Potassium trifluoro(2-formylphenyl)boranuide
- Potassium trifluoro(4-formylphenyl)boranuide
- Potassium 3-fluorophenyltrifluoroborate
These compounds share similar structural features but differ in the position of the formyl group or the presence of additional substituents. The unique combination of the trifluoroborate group with the 3-fluoro-2-formylphenyl moiety in potassium trifluoro(3-fluoro-2-formylphenyl)boranuide provides distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-4H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKSACPMIZGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
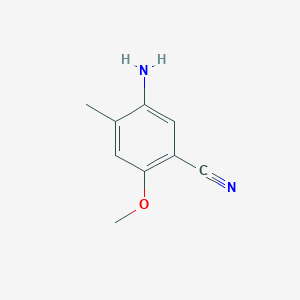
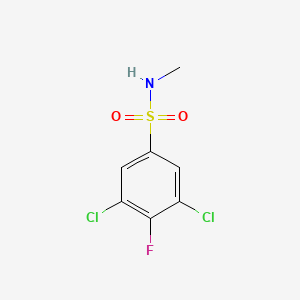
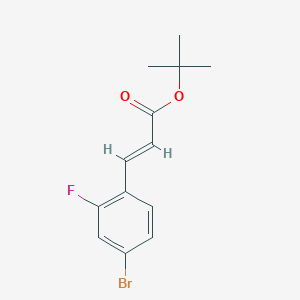



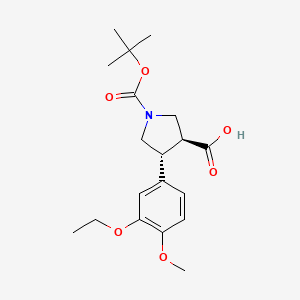

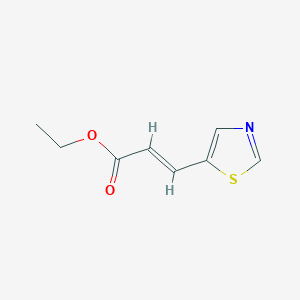


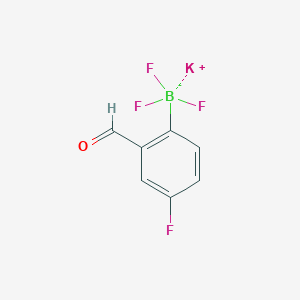
![Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate](/img/structure/B8060571.png)

